molecular formula C7H10N2O B2737970 3-Methyl-6-oxopiperidine-3-carbonitrile CAS No. 1936606-19-7

3-Methyl-6-oxopiperidine-3-carbonitrile

Cat. No.: B2737970
CAS No.: 1936606-19-7
M. Wt: 138.17
InChI Key: BBDKTWRDZSLWAA-UHFFFAOYSA-N
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Description

3-Methyl-6-oxopiperidine-3-carbonitrile is a chemical compound with the molecular formula C7H10N2O and a molecular weight of 138.17 g/mol . It is a piperidine derivative, which is a class of compounds known for their diverse applications in pharmaceuticals and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-6-oxopiperidine-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-methylpiperidine with cyanogen bromide in the presence of a base, followed by oxidation to introduce the oxo group .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. These methods may include continuous flow processes and the use of advanced catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-6-oxopiperidine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Methyl-6-oxopiperidine-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-6-oxopiperidine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator of these targets, modulating various biochemical pathways. Detailed studies on its molecular interactions and pathways are ongoing to elucidate its precise mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-6-oxopiperidine-3-carbonitrile is unique due to the presence of both the oxo and nitrile groups, which confer distinct reactivity and potential biological activities. This combination of functional groups makes it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry .

Properties

IUPAC Name

3-methyl-6-oxopiperidine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-7(4-8)3-2-6(10)9-5-7/h2-3,5H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBDKTWRDZSLWAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=O)NC1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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